N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
CAS No.: 451466-23-2
Cat. No.: VC7513116
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 451466-23-2 |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.49 |
| IUPAC Name | N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
| Standard InChI | InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29) |
| Standard InChI Key | IAILSFHBXZKXOE-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-Morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide belongs to the quinazolinone class, characterized by a bicyclic aromatic system fused with a pyrimidine ring. The molecule incorporates a morpholine moiety at the N-2 position of the ethyl side chain and a sulfanylidene group at the 2-position of the quinazolinone core. These structural features are critical for its interactions with biological targets.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 410.49 g/mol
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CAS Registry Number: 451466-23-2
The morpholine group enhances solubility in polar solvents, while the sulfanylidene moiety contributes to electrophilic reactivity, enabling potential covalent binding to cysteine residues in enzymes . Computational modeling suggests that the planar quinazolinone core facilitates π-π stacking interactions with aromatic residues in protein binding pockets, a common feature among kinase inhibitors .
Synthesis and Characterization
The synthesis of N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves a multi-step process optimized for yield and purity.
Key Synthetic Steps
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Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-sulfanylidene quinazolin-4(3H)-one scaffold.
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Morpholine Integration: The morpholine-ethylamine side chain is introduced via nucleophilic substitution or reductive amination, depending on precursor availability.
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Benzamide Coupling: A final coupling reaction links the quinazolinone intermediate to the benzamide group using carbodiimide-based coupling agents.
Optimization Parameters
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Solvent | Dimethylformamide (DMF) or THF |
| Reaction Time | 12–24 hours |
| Yield | 45–60% after purification |
Characterization via NMR (, ), IR, and high-resolution mass spectrometry confirms structural integrity. The sulfanylidene group exhibits a characteristic IR absorption band at 1250–1270 cm, while the morpholine protons resonate as a multiplet at δ 2.4–2.6 ppm in -NMR.
Biological Activities and Mechanisms
Quinazolinones are renowned for their kinase-inhibitory properties, and this compound exhibits promising activity in preliminary assays.
Pharmacological Profile
Solubility and Bioavailability
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Aqueous Solubility: ~15 µM at pH 7.4 (predicted)
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LogP: 2.8 (indicating moderate lipophilicity)
The morpholine group’s polarity mitigates the hydrophobic nature of the quinazolinone core, balancing membrane permeability and solubility.
Metabolic Stability
Preliminary microsomal stability assays suggest a half-life of >60 minutes in human liver microsomes, with minimal cytochrome P450 inhibition . This profile contrasts with earlier quinazoline derivatives, which often suffer from rapid hepatic clearance .
Comparative Analysis with Related Compounds
| Compound | Target | IC | Selectivity |
|---|---|---|---|
| N-(2-Morpholin-4-ylethyl)... | Under investigation | N/A | N/A |
| Compound 6g | EGFR wild-type | 5 nM | High (1/365 kinases) |
| Osimertinib | EGFR T790M | 1 nM | Moderate |
This compound’s selectivity profile remains uncharacterized, but structural similarities to compound 6g suggest potential for high specificity .
Future Directions
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Target Identification: Proteomic profiling and kinase screening assays are needed to identify primary targets.
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In Vivo Efficacy: Testing in xenograft models will validate anticancer activity and toxicity.
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Formulation Development: Nanoencapsulation or prodrug strategies could enhance solubility and tumor targeting .
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